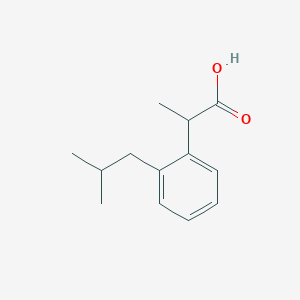
alpha-Methyl-2-(2-methylpropyl)benzeneacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Acide α-méthyl-2-(2-méthylpropyl)benzèneacétique est un composé organique de formule moléculaire C13H18O2. Il s’agit d’un dérivé de l’acide benzèneacétique et se caractérise par la présence d’un groupe méthyle et d’un groupe 2-méthylpropyle liés au cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’Acide α-méthyl-2-(2-méthylpropyl)benzèneacétique implique généralement l’alkylation de dérivés de l’acide benzèneacétique. Une méthode courante est l’alkylation de Friedel-Crafts, où l’acide benzèneacétique est mis à réagir avec un halogénure d’alkyle en présence d’un catalyseur acide de Lewis tel que le chlorure d’aluminium (AlCl3). Les conditions réactionnelles impliquent généralement le reflux des réactifs dans un solvant inerte comme le dichlorométhane.
Méthodes de production industrielle
À l’échelle industrielle, la production de l’Acide α-méthyl-2-(2-méthylpropyl)benzèneacétique peut impliquer des procédés à écoulement continu pour garantir un rendement et une pureté élevés. L’utilisation de systèmes catalytiques avancés et de conditions réactionnelles optimisées peut améliorer l’efficacité de la synthèse. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
L’Acide α-méthyl-2-(2-méthylpropyl)benzèneacétique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants en utilisant des agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le gaz hydrogène (H2) en présence d’un catalyseur.
Substitution : Les réactions de substitution électrophile peuvent introduire différents groupes fonctionnels sur le cycle benzénique. Les réactifs courants comprennent les halogènes (par exemple, le brome) et les agents nitrants (par exemple, l’acide nitrique).
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium (LiAlH4) dans l’éther sec ou gaz hydrogène (H2) avec un catalyseur au palladium.
Substitution : Brome (Br2) en présence d’un catalyseur acide de Lewis pour l’halogénation ; acide nitrique (HNO3) et acide sulfurique (H2SO4) pour la nitration.
Principaux produits formés
Oxydation : Formation de cétones ou d’acides carboxyliques.
Réduction : Formation d’alcools ou d’alcanes.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications de la recherche scientifique
L’Acide α-méthyl-2-(2-méthylpropyl)benzèneacétique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de produits chimiques et d’intermédiaires spécialisés pour divers procédés industriels.
Applications De Recherche Scientifique
Alpha-Methyl-2-(2-methylpropyl)benzeneacetic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
Le mécanisme d’action de l’Acide α-méthyl-2-(2-méthylpropyl)benzèneacétique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les systèmes biologiques, le composé peut interagir avec des enzymes ou des récepteurs, modulant leur activité et conduisant à des effets physiologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-phénylpropionique : Structure similaire mais sans le groupe 2-méthylpropyle.
Acide α-phénylpropionique : Un autre dérivé de l’acide benzèneacétique avec un schéma de substitution différent.
Acide hydratropique :
Unicité
L’Acide α-méthyl-2-(2-méthylpropyl)benzèneacétique est unique en raison de la présence à la fois d’un groupe méthyle et d’un groupe 2-méthylpropyle sur le cycle benzénique. Ce schéma de substitution spécifique peut influencer sa réactivité chimique et son activité biologique, le distinguant d’autres composés similaires.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-[2-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-6-4-5-7-12(11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15) |
Clé InChI |
UYHNNWQKLGPQQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=CC=C1C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


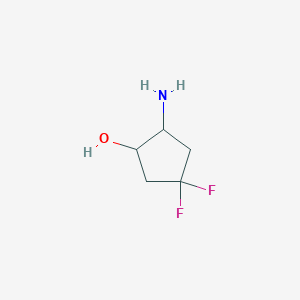
![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B12307535.png)
![5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B12307542.png)
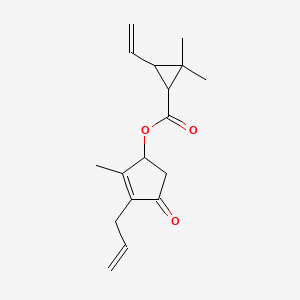
![[(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12307555.png)
![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12307567.png)
![rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, cis](/img/structure/B12307571.png)
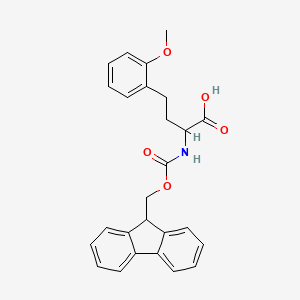
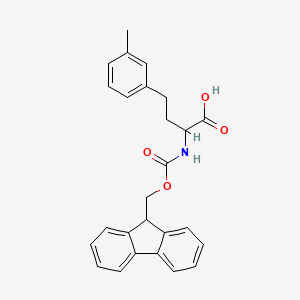
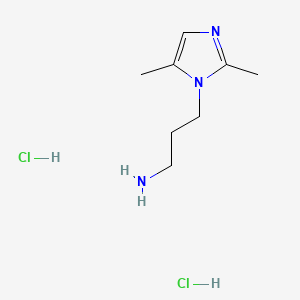

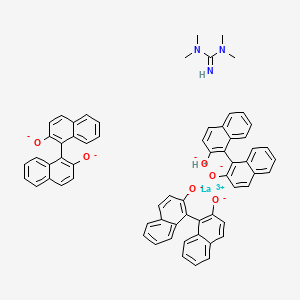
![3-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12307603.png)
![rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B12307615.png)
